molecular formula C14H14N2O6 B5134459 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5134459
M. Wt: 306.27 g/mol
InChI Key: SFSUFTKMTVJHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it a valuable tool for investigating the role of calcium signaling in various physiological processes.

Mechanism of Action

5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. The IP3 receptor is a calcium channel that is activated by the second messenger IP3, which is produced in response to various extracellular signals. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione binds to a specific site on the IP3 receptor, which prevents the channel from opening and releasing calcium ions.
Biochemical and Physiological Effects
5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of biochemical and physiological effects, which depend on the specific cellular context in which it is used. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit muscle contraction in various types of muscle cells, including smooth muscle cells and cardiac muscle cells. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit neurotransmitter release in neurons, which suggests that it may play a role in regulating synaptic transmission. In addition, 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit cell proliferation and induce apoptosis in various types of cancer cells.

Advantages and Limitations for Lab Experiments

5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a tool for investigating calcium signaling in lab experiments. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a potent and specific inhibitor of intracellular calcium release, which allows researchers to study the downstream effects of altered calcium signaling. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to use and has a long shelf life when stored properly. However, 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several limitations as well. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not cell-permeable, which means that it must be introduced into cells using a transfection reagent or microinjection. In addition, 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.

Future Directions

There are several future directions for research on 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and specific inhibitors of intracellular calcium release. Another area of interest is the investigation of the downstream effects of altered calcium signaling in various cellular contexts. Finally, there is a need for more research on the potential therapeutic applications of 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a valuable tool for investigating the role of calcium signaling in various physiological processes. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a potent inhibitor of intracellular calcium release, which allows researchers to study the downstream effects of altered calcium signaling. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a tool for lab experiments, but also has several limitations. Further research is needed to fully understand the potential applications of 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in various diseases and to develop more potent and specific inhibitors of intracellular calcium release.

Synthesis Methods

The synthesis of 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2,4,6-trioxo-1,3,5-triazine with 2,4,5-trimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and an organic solvent, such as ethanol. The resulting product is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research as a tool for investigating the role of calcium signaling in various physiological processes. Calcium signaling is involved in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 5-(2,4,5-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the release of calcium from intracellular stores, which allows researchers to study the downstream effects of altered calcium signaling.

properties

IUPAC Name

5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-20-9-6-11(22-3)10(21-2)5-7(9)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUFTKMTVJHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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